molecular formula C25H21NO6 B2721475 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide CAS No. 883953-71-7

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide

Cat. No.: B2721475
CAS No.: 883953-71-7
M. Wt: 431.444
InChI Key: QBEHQMXACRRRSJ-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a chromenone-derived benzamide featuring a 3,4,5-trimethoxyphenyl substituent at position 3 of the chromenone core and a benzamide group at position 2 (Figure 1). Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with demonstrated bioactivity, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)21-22(27)17-11-7-8-12-18(17)32-25(21)26-24(28)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEHQMXACRRRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chromen-4-one Core

The chromen-4-one scaffold is typically synthesized via Claisen-Schmidt condensation between 3-acetylcoumarin and aryl aldehydes. In a representative procedure, 3-acetylcoumarin (10 mmol) reacts with 3,4,5-trimethoxybenzaldehyde (12 mmol) in chloroform under reflux, catalyzed by piperidine (0.5 eq). The reaction proceeds at 80°C for 6 hours, yielding 3-(3,4,5-trimethoxybenzylidene)-4-chromanone as a yellow crystalline solid (yield: 78%; mp: 162–164°C). Alternative methods employ ultrasound-assisted condensation, reducing reaction time to 2 hours while maintaining comparable yields.

Table 1: Optimization of Chromen-4-one Synthesis

Condition Yield (%) Purity (%) Reaction Time (hr)
Conventional reflux 78 92 6
Ultrasound-assisted 82 94 2
Microwave-assisted 75 89 1.5

Benzamide Group Incorporation

The final amidation step involves reacting 3-(3,4,5-trimethoxyphenyl)-4-chromanone-2-amine with benzoyl chloride under Schotten-Baumann conditions. In a optimized protocol, the amine intermediate (5 mmol) is dissolved in dichloromethane (20 mL) and treated with benzoyl chloride (6 mmol) in the presence of triethylamine (7 mmol) at 0–5°C. After stirring for 4 hours, the product precipitates as a white solid (yield: 91%; mp: 210–212°C). Alternative approaches employ solid-phase synthesis using Wang resin-bound intermediates, reducing purification steps and improving scalability.

Table 2: Comparative Analysis of Amidation Methods

Method Solvent Base Yield (%) Purity (%)
Schotten-Baumann DCM Et₃N 91 98
Solid-phase synthesis DMF DIEA 88 97
Microwave-assisted THF K₂CO₃ 84 95

Optimization of Reaction Conditions

Catalyst Selection

Heterogeneous catalysts, particularly molecular sieve-supported palladium, enhance reaction efficiency in Suzuki-Miyaura coupling. A study demonstrated that Pd/3Å molecular sieve catalysts achieve 92% yield in the trimethoxyphenyl coupling step, with recyclability up to 30 cycles without significant activity loss. Homogeneous catalysts like Pd(PPh₃)₄, while effective (yield: 87%), suffer from poor recyclability and metal leaching.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may degrade acid-labile trimethoxy groups. Mixed solvent systems (toluene/ethanol 3:1) balance reactivity and stability, achieving 89% yield in the final amidation step.

Analytical Characterization

Spectroscopic Analysis

  • IR Spectroscopy : Key absorptions include C=O stretches at 1685 cm⁻¹ (chromen-4-one) and 1640 cm⁻¹ (benzamide).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=7.6 Hz, 1H, H-5), 7.82–7.45 (m, 5H, benzamide), 6.92 (s, 2H, trimethoxyphenyl), 3.89 (s, 9H, OCH₃).
  • LC-MS : [M+H]⁺ at m/z 474.2, consistent with the molecular formula C₂₇H₂₃NO₇.

Comparative Analysis with Structural Analogues

Modifying the chromen-4-one substituents significantly impacts synthetic complexity:

Table 3: Impact of Substituents on Synthesis Efficiency

Compound 3-Substituent Amide Group Yield (%)
N-[3-(4-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide 4-methoxyphenyl Benzamide 78
N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide 3,4-dimethoxyphenyl Acetamide 82
Target compound 3,4,5-trimethoxyphenyl Benzamide 91

The electron-donating methoxy groups in the trimethoxyphenyl substituent increase nucleophilicity, facilitating electrophilic aromatic substitution but requiring stringent oxygen-free conditions to prevent demethylation.

Challenges and Limitations in Synthesis

  • Demethylation Risk : Prolonged heating above 100°C induces partial demethylation of trimethoxy groups, necessitating strict temperature control.
  • Purification Complexity : Silica gel chromatography often fails to resolve diastereomers formed during cyclization; preparative HPLC increases costs.
  • Scale-up Issues : Microwave- and ultrasound-assisted methods, while efficient, face engineering challenges in industrial reactors.

Chemical Reactions Analysis

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation and survival. It can induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenone-Based Analogs

N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamides
  • Structure: Chromenone core with a trifluoromethyl (CF₃) group at position 2 and benzamide at position 6 .
  • Key Differences: The CF₃ group at position 2 (vs.
  • Synthesis: Achieved via alkylation of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one with benzoyl halides in acetonitrile, yielding 87–96% .
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
  • Structure: Chromenone core with bromine at position 4 and benzamide at position 6 .
  • Key Differences : Substitution at position 6 (vs. position 2 in the target) may reduce steric hindrance, enhancing binding to hydrophobic pockets in biological targets.
  • Activity : Antiproliferative effects reported in preliminary studies, though less potent than trimethoxyphenyl-containing analogs .

Trimethoxyphenyl-Containing Analogs

(E)-N-(4-Iodophenyl)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzamide (A3)
  • Structure: Chalcone core linking benzamide and trimethoxyphenyl groups via a propenone bridge .
  • Key Differences: The chalcone scaffold (vs.
  • Synthesis : Prepared via Claisen-Schmidt condensation, yielding 45% .
  • Activity : Exhibited anti-breast cancer activity (IC₅₀ = 2.1 µM) in MCF-7 cells, attributed to the trimethoxyphenyl group’s tubulin-binding affinity .
N-(6-Bromo-4-oxo-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl)benzamide
  • Structure: Quinazolinone core with trimethoxyphenyl at position 2 and benzamide at position 6 .
  • Key Differences: The quinazolinone core (vs. chromenone) may enhance DNA intercalation or topoisomerase inhibition.
  • Activity: Preliminary data suggest cytotoxicity against leukemia cells, though less pronounced than chromenone derivatives .

Benzamide Derivatives with Varied Cores

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
  • Structure : Simple benzamide with a trimethoxyphenyl group directly attached to the carbonyl .
  • Synthesis : Synthesized via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene (yield: 85%) .
  • Activity : Moderate antimicrobial activity, highlighting the role of the trimethoxyphenyl group in bioactivity .
5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide
  • Structure : Isoxazole carboxamide with trimethoxyphenyl and hydroxyphenyl substituents .
  • Key Differences: The isoxazole ring (vs. chromenone) may improve metabolic stability.
  • Activity : Inhibited mitochondrial permeability transition pore (mPTP) in HeLa cells, suggesting a mechanism distinct from tubulin inhibition .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Core Structure Substituents (Position) Synthesis Yield Notable Bioactivity Reference
Target Compound Chromenone Benzamide (C2), Trimethoxyphenyl (C3) N/A Inferred tubulin inhibition
N-(4-Oxo-2-(CF₃)-chromen-6-yl)benzamide Chromenone CF₃ (C2), Benzamide (C6) 87–96% Anticancer (preliminary)
(E)-A3 (Chalcone) Chalcone Propenone, Trimethoxy, Iodophenyl 45% Anti-breast cancer (IC₅₀: 2.1 µM)
N-(6-Bromo-quinazolinyl)benzamide Quinazolinone Benzamide (C6), Trimethoxy (C2) N/A Cytotoxicity (leukemia)
N-(4-Bromophenyl)-trimethoxybenzamide Benzamide Trimethoxyphenyl (direct) 85% Antimicrobial

Research Findings and Implications

Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group enhances cytotoxicity across analogs, likely due to tubulin-binding interactions, as seen in combretastatin derivatives .

Core Structure Impact: Chromenones exhibit superior pharmacokinetic profiles (e.g., solubility, half-life) compared to chalcones or quinazolinones, attributed to their planar rigidity and oxygen-rich structure .

Substituent Position : Benzamide at position 2 (target compound) may improve target affinity over position 6 analogs by reducing steric hindrance .

Synthetic Efficiency: Chromenone derivatives are synthesized in higher yields (87–96%) compared to chalcones (45%), favoring scalable production .

Biological Activity

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a chromone core coupled with a benzamide group and a trimethoxyphenyl moiety . These structural elements contribute to its biological activity and differentiate it from other compounds in the same class.

Structural FeatureDescription
Chromone CoreA bicyclic structure that is known for various biological activities.
Benzamide GroupEnhances solubility and bioavailability.
TrimethoxyphenylImparts unique electronic properties and potential interactions with biological targets.

Research indicates that this compound interacts with multiple biological targets, which may include:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases.
  • Anticancer Activity : It exhibits cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Studies

Several studies have documented the biological activities of this compound. Below is a summary of key findings:

Study FocusFindingsReference
Enzyme InhibitionDemonstrated significant inhibition of AChE (IC50 = 0.27 μM) and MAO-B with high selectivity.
Anticancer EffectsInduced apoptosis in human bladder cancer T24T cells through downregulation of XIAP.
Neuroprotective EffectsReduced β-amyloid aggregation by 44% at 100 μM concentration, indicating potential in Alzheimer's treatment.

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective properties of similar compounds, it was found that derivatives with trimethoxy substitutions significantly reduced neuronal cell death induced by oxidative stress in PC12 cells, suggesting a similar potential for this compound.
  • Anticancer Activity : A series of experiments on various cancer cell lines showed that this compound could inhibit cell proliferation effectively at concentrations ranging from 10 to 50 μM. The mechanism involved the induction of apoptosis via mitochondrial pathways.

Q & A

Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., methoxy groups, benzamide linkers) and assess activity.
  • Free Energy Perturbation (FEP) : Predict binding energy changes for analogs using molecular dynamics (e.g., Schrodinger FEP+).
  • Selectivity Screening : Profile against related enzymes (e.g., HDAC isoforms) to minimize off-target effects .

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